molecular formula C10H8N2O6S B12826969 8-Hydroxy-2-methyl-7-nitroquinoline-5-sulfonic acid

8-Hydroxy-2-methyl-7-nitroquinoline-5-sulfonic acid

Cat. No.: B12826969
M. Wt: 284.25 g/mol
InChI Key: FHBCLVFWCVCWLG-UHFFFAOYSA-N
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Description

8-Hydroxy-2-methyl-7-nitroquinoline-5-sulfonic acid is a quinoline derivative characterized by a sulfonic acid group at position 5, a hydroxyl group at position 8, a methyl substituent at position 2, and a nitro group at position 7. This compound belongs to the class of sulfonated 8-hydroxyquinolines, which are notable for their chelating properties and diverse biological activities. The sulfonic acid group enhances water solubility compared to non-sulfonated analogs, while the nitro and methyl groups may influence electronic and steric interactions in biological or chemical applications .

Properties

Molecular Formula

C10H8N2O6S

Molecular Weight

284.25 g/mol

IUPAC Name

8-hydroxy-2-methyl-7-nitroquinoline-5-sulfonic acid

InChI

InChI=1S/C10H8N2O6S/c1-5-2-3-6-8(19(16,17)18)4-7(12(14)15)10(13)9(6)11-5/h2-4,13H,1H3,(H,16,17,18)

InChI Key

FHBCLVFWCVCWLG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CC(=C2C=C1)S(=O)(=O)O)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Key Features of the Modified Skraup Process:

  • Reactants: Ortho-aminophenol, glycerol, concentrated sulfuric acid (≤5% water), and ortho-nitrophenol.
  • Catalysts/Oxidants: Ferrous sulfate or other iron, cobalt, or nickel compounds soluble in the reaction mixture.
  • Temperature Control: Reaction temperature maintained below 140 °C to prevent violent reactions.
  • Procedure:
    • Formation of a mixture of glycerol, sulfuric acid, and ortho-aminophenol at ≤120 °C.
    • Gradual addition of this mixture to ortho-nitrophenol and ferrous sulfate at 100–120 °C.
    • Refluxing for 4–5 hours until reaction completion.
  • Advantages:
    • Higher yields (40–50% improvement over traditional methods).
    • Controlled reaction preventing explosions.
    • Efficient consumption of ortho-nitrophenol, simplifying purification.

This method yields 8-hydroxyquinoline as a key intermediate, which can be further functionalized to introduce methyl, nitro, and sulfonic acid groups at desired positions.

Functionalization to 8-Hydroxy-2-methyl-7-nitroquinoline-5-sulfonic Acid

Introduction of Methyl Group at Position 2

  • Methylation is typically achieved via alkylation reactions on the quinoline core.
  • Common reagents include methyl halides or methylating agents under basic or acidic catalysis.
  • Reaction conditions are optimized to avoid over-alkylation or side reactions.

Nitration at Position 7

  • Electrophilic aromatic substitution is used to introduce the nitro group.
  • Controlled nitration conditions (temperature, acid concentration) ensure regioselectivity at position 7.
  • Typical nitrating agents include nitric acid or mixed acid systems.

Sulfonation at Position 5

  • Sulfonic acid group introduction is performed by sulfonation using sulfur trioxide or concentrated sulfuric acid.
  • Reaction temperature and time are carefully controlled to achieve substitution at position 5.
  • Post-reaction neutralization and purification yield the sulfonic acid derivative.

Alternative Synthetic Routes via Betti Reaction and Condensation

Recent literature reports the use of the Betti reaction and related condensation methods for synthesizing 8-hydroxyquinoline derivatives with various substituents:

  • Reaction of 2-aminophenol derivatives with aldehydes under acidic conditions.
  • Use of crotonaldehyde or substituted benzaldehydes to introduce side chains.
  • Purification by crystallization or flash chromatography.

These methods provide access to substituted quinolines with hydroxy groups and allow further functionalization to nitro and sulfonic acid derivatives.

Comparative Data Table of Preparation Methods

Method Key Reactants & Conditions Yield (%) Advantages Limitations
Modified Skraup Reaction Ortho-aminophenol, glycerol, H2SO4, ortho-nitrophenol, FeSO4; ≤140 °C reflux 40–50 High yield, controlled reaction Requires careful temperature control
Betti Reaction & Condensation 2-Aminophenol derivatives, aldehydes, acidic medium, reflux or room temp 30–83 Mild conditions, versatile Multi-step purification
Electrophilic Nitration 8-Hydroxy-2-methylquinoline, HNO3 or mixed acids, low temp Variable Regioselective nitro introduction Risk of over-nitration
Sulfonation Quinoline derivative, SO3 or concentrated H2SO4, controlled temp Variable Direct sulfonic acid introduction Harsh conditions, possible side reactions

Research Findings and Notes

  • The modified Skraup reaction is the most commercially viable method for producing 8-hydroxyquinoline intermediates due to its improved safety and yield profile.
  • Subsequent functionalization steps (methylation, nitration, sulfonation) require precise control to ensure substitution at the 2, 7, and 5 positions respectively.
  • Purification techniques such as crystallization and flash chromatography are essential to isolate the target compound with high purity.
  • The presence of hydroxy and sulfonic acid groups enhances the compound’s solubility and reactivity, which is critical for its applications in analytical chemistry and materials science.

Chemical Reactions Analysis

Nitration and Sulfonation Reactions

The compound’s sulfonic acid group at position 5 enhances electrophilic substitution reactions. Key examples include:

  • Nitration : Further nitration occurs at position 3 or 4 under acidic conditions (H₂SO₄/HNO₃, 0–5°C), yielding poly-nitro derivatives. This reaction is critical for modifying electronic properties for biological applications.

  • Sulfonation : Reacts with chlorosulfonic acid to form sulfonyl chloride intermediates, which are aminated to produce sulfonamide derivatives (e.g., antimicrobial agents) .

Table 1: Reaction conditions and products

Reaction TypeReagents/ConditionsProductApplication
NitrationHNO₃/H₂SO₄, 0–5°C3-Nitro or 4-nitro derivativesEnzyme inhibition studies
SulfonationClSO₃H, followed by NH₃/aminesSulfonamide derivativesAntimycobacterial agents

Substitution Reactions

The quinoline core undergoes halogenation and nucleophilic substitutions:

  • Bromination : Treatment with N-bromosuccinimide (NBS) in chloroform introduces bromine at position 7, forming intermediates for cross-coupling reactions .

  • Amination : Reacts with primary amines under basic conditions (e.g., triethylamine) to form sulfonamides, enhancing water solubility for pharmaceutical formulations .

Metal Chelation and Complexation

The hydroxyl group at position 8 and nitro group at position 7 enable strong metal-binding activity:

  • Iron Chelation : Form

Scientific Research Applications

8-Hydroxy-2-methyl-7-nitroquinoline-5-sulfonic acid is utilized in various scientific fields:

    Chemistry: It serves as a precursor for synthesizing other complex organic molecules and as a reagent in analytical chemistry.

    Biology: The compound is used in biochemical assays and as a fluorescent probe due to its ability to bind with metal ions.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It finds applications in the manufacturing of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 8-Hydroxy-2-methyl-7-nitroquinoline-5-sulfonic acid involves its interaction with molecular targets such as metal ions and enzymes. The hydroxy and sulfonic acid groups facilitate binding with metal ions, making it useful in chelation therapy and as a diagnostic tool. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of quinoline derivatives are highly dependent on substituent positions and functional groups. Below is a detailed comparison with structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
8-Hydroxy-2-methyl-7-nitroquinoline-5-sulfonic acid 2-methyl, 7-nitro, 8-hydroxy, 5-sulfonic acid C₁₀H₈N₂O₇S 300.25* Potential antitumor/antimicrobial activity (theorized); enhanced solubility due to sulfonic acid N/A†
Nitroxoline (8-hydroxy-5-nitroquinoline) 5-nitro, 8-hydroxy C₉H₆N₂O₃ 190.16 Potent antitumor agent (higher efficacy than Clioquinol); inhibits cancer cell proliferation
Clioquinol (5-chloro-7-iodo-8-quinoline) 5-chloro, 7-iodo, 8-hydroxy C₉H₅ClINO 305.51 Antimicrobial and antitumor agent; lower potency compared to Nitroxoline
8-Hydroxy-7-iodoquinoline-5-sulfonic acid 7-iodo, 8-hydroxy, 5-sulfonic acid C₉H₆INO₄S 351.12 Poor water solubility (log₁₀ws = -2.20); used in analytical chemistry
8-Hydroxy-7-[(6-sulfo-2-naphthyl)azo]-5-quinolinesulfonic acid 7-azo (naphthyl), 8-hydroxy, 5-sulfonic acid C₁₉H₁₃N₃O₇S₂ 483.46 Fluorescent probe for Cu²⁺ detection; catalytic applications in trace metal analysis
8-Hydroxyquinoline-5-sulfonic acid 8-hydroxy, 5-sulfonic acid C₉H₇NO₄S 225.22 Chelating agent; precursor for sulfonamide derivatives with antimicrobial activity

Note: Molecular weight for the target compound is calculated based on its formula.

Key Observations

Antitumor Activity: Nitroxoline (8-hydroxy-5-nitroquinoline) exhibits superior antitumor activity compared to Clioquinol (5-chloro-7-iodo-8-quinoline), likely due to the nitro group’s electron-withdrawing effects enhancing bioactivity . The target compound’s 7-nitro group may similarly potentiate efficacy, though experimental validation is required.

Solubility and Chelation: Sulfonic acid groups at position 5 (e.g., 8-hydroxyquinoline-5-sulfonic acid) significantly improve water solubility compared to non-sulfonated analogs like Nitroxoline . However, bulky substituents (e.g., 7-iodo in Clioquinol) reduce solubility, as seen in 8-hydroxy-7-iodoquinoline-5-sulfonic acid (log₁₀ws = -2.20) .

Analytical Applications: Azo derivatives like 8-hydroxy-7-[(6-sulfo-2-naphthyl)azo]-5-quinolinesulfonic acid are tailored for metal ion detection (e.g., Cu²⁺) via fluorescence quenching, demonstrating substituent-dependent specificity .

Antimicrobial Activity: Sulfonamide derivatives of 8-hydroxyquinoline-5-sulfonic acid (e.g., compounds 3a–f in ) show enhanced antibacterial and antifungal activities due to the sulfonamide moiety’s ability to disrupt microbial enzymes .

Biological Activity

8-Hydroxy-2-methyl-7-nitroquinoline-5-sulfonic acid (often abbreviated as 8-HQ) is a derivative of the 8-hydroxyquinoline family, known for its diverse biological activities. This compound has gained attention in various fields, including medicinal chemistry, due to its potential therapeutic applications such as antimicrobial, anticancer, and antiviral activities. This article explores the biological activity of this compound, supported by data tables and case studies.

8-Hydroxy-2-methyl-7-nitroquinoline-5-sulfonic acid possesses a complex molecular structure that contributes to its biological activity. Its molecular formula is C9H6N2O6SC_9H_6N_2O_6S, and it features a sulfonic acid group that enhances its solubility and interaction with biological targets.

The biological activity of 8-HQ is primarily attributed to its ability to chelate metal ions and form complexes that can influence various biochemical pathways. This property is particularly relevant in the context of its antimicrobial and anticancer effects, where metal ions play crucial roles in cellular processes.

Antimicrobial Activity

Research indicates that 8-HQ exhibits significant antimicrobial properties. A study demonstrated that derivatives of 8-hydroxyquinoline showed comparable or superior activity against various bacterial strains when compared to standard antibiotics like isoniazid and fluconazole .

Table 1: Antimicrobial Activity of 8-HQ Derivatives

CompoundBacterial Strains TestedActivity Comparison
8-Hydroxy-2-methyl-7-nitroquinoline-5-sulfonic acidStaphylococcus aureus, E. coliComparable to standard antibiotics
HQ derivativesMycobacterium tuberculosisHigher efficacy than isoniazid

Anticancer Activity

The anticancer potential of 8-HQ has been explored extensively. Compounds derived from this structure have shown promising results against various cancer cell lines, including breast carcinoma (MCF-7) and lung adenocarcinoma (A549). For instance, an acetylene derivative exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin .

Table 2: Anticancer Activity of 8-HQ Derivatives

CompoundCancer Cell Line TestedIC50 (µM)
8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideMCF-73.02
DoxorubicinMCF-72.29

Antiviral Activity

Recent studies suggest that 8-HQ derivatives may also possess antiviral properties. The antiviral activity was evaluated against strains such as H5N1 avian influenza virus, with certain derivatives showing significant inhibition rates . The activity was found to correlate positively with lipophilicity and electron-withdrawing properties of substituents on the anilide ring.

Case Studies

  • Antimicrobial Efficacy : A study focused on the synthesis of various ring-substituted derivatives of 8-hydroxyquinoline demonstrated their effectiveness against multiple fungal strains and mycobacterial infections. The results indicated that some compounds had antifungal activity comparable to fluconazole .
  • Anticancer Mechanism : In another investigation, a derivative was shown to alter gene expression related to apoptosis in cancer cells, suggesting a mechanism where it promotes cell death in malignancies while sparing normal cells . The compound's ability to modulate the BCL-2/BAX ratio further supports its potential as an anticancer agent.
  • Antiviral Screening : Research on the antiviral effects of 8-HQ derivatives indicated that modifications to the chemical structure could enhance their effectiveness against viral infections, highlighting the importance of structure-activity relationships in drug design .

Q & A

Q. Q1. What are the recommended methods for synthesizing 8-Hydroxy-2-methyl-7-nitroquinoline-5-sulfonic acid with high purity?

A1. Synthesis typically involves sulfonation and nitration of 8-hydroxyquinoline derivatives. A controlled nitration step using mixed acid (HNO₃/H₂SO₄) at 0–5°C minimizes side reactions like over-nitration or ring degradation . Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) ensures >95% purity. Characterization via NMR (¹H/¹³C) and FTIR confirms structural integrity, while elemental analysis validates stoichiometry .

Q. Q2. How does pH influence the stability of 8-Hydroxy-2-methyl-7-nitroquinoline-5-sulfonic acid in aqueous solutions?

A2. The compound is stable in acidic conditions (pH 2–5) but undergoes hydrolysis at pH >7, forming nitroso byproducts. Stability studies using UV-Vis spectroscopy (monitoring absorbance at 320 nm) show a half-life of >48 hours at pH 4 vs. <6 hours at pH 8. Buffered solutions (e.g., acetate buffer, pH 4.5) are recommended for long-term storage .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported metal-binding affinities of this compound?

A3. Discrepancies arise from varying experimental conditions (ionic strength, competing ligands). To standardize results:

  • Use competitive ligand titrations with EDTA or HQS (8-hydroxyquinoline-5-sulfonic acid) as reference ligands .
  • Employ capillary electrophoresis (CE) with in-capillary complexation (e.g., 20 mM HQS in borate buffer, pH 8.3) to quantify binding constants (log K) under controlled conditions .
  • Validate via fluorescence quenching assays (e.g., Zn²⁺-HQS system) to differentiate between true affinity and interference from secondary ions like Fe³⁺ .

Q. Q4. What advanced techniques characterize the coordination geometry of its metal complexes?

A4.

  • X-ray crystallography : Resolves bond lengths/angles (e.g., Al³⁺ complex shows a distorted octahedral geometry with O-N-O terdentate coordination) .
  • EPR spectroscopy : Detects paramagnetic species (e.g., Cu²⁺ complexes exhibit g∥ = 2.25, g⟂ = 2.05) .
  • DFT calculations : Predict electronic structures and compare with experimental UV-Vis spectra (e.g., λmax shifts correlate with ligand-to-metal charge transfer) .

Q. Q5. How can this compound be optimized for use in fluorescent sensor arrays for heavy metal detection?

A5.

  • Surfactant enhancement : Incorporate hexadecyltrimethylammonium bromide (HTAB) to improve quantum yield (e.g., Cd²⁺-complex fluorescence increases 3× in 0.1% HTAB) .
  • Post-column derivatization : In HPLC systems, add 1 mM HQS in eluent (pH 6.5) for on-line chelation, achieving sub-ppb detection limits for Zn²⁺ and Mg²⁺ .
  • Multivariate analysis : Pair with machine learning to deconvolute overlapping emission spectra in multi-metal systems .

Methodological Guidance for Contradictory Data

Q. Q6. How to address conflicting reports on its antimicrobial efficacy in drug delivery systems?

A6. Variations arise from differences in:

  • Drug loading : Crosslinked chitosan beads (e.g., glutaraldehyde vs. epichlorohydrin) alter release kinetics. GA-crosslinked beads retain 80% drug at pH 2 (stomach model) vs. 40% at pH 7 (intestinal model) .
  • Biofilm penetration : Use confocal microscopy with fluorescently tagged analogs to quantify diffusion barriers in bacterial biofilms .

Critical Analysis of Literature Gaps

  • Kinetic vs. thermodynamic control : Conflicting stability constants for Al³⁺ complexes (log K = 12.5 vs. 14.2) suggest pH-dependent reaction pathways. Further studies using stopped-flow kinetics are needed .
  • Ecotoxicity data : Limited studies on environmental persistence. Recommend OECD 301 biodegradability testing .

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